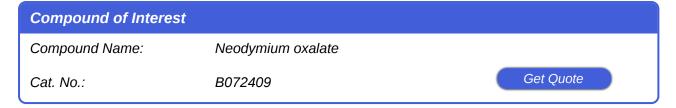


"impact of stirring rate on neodymium oxalate crystal growth"

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Technical Support Center: Neodymium Oxalate Crystal Growth

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the crystallization of **neodymium oxalate**.

Frequently Asked Questions (FAQs)

Q1: What is the primary effect of increasing the stirring rate on **neodymium oxalate** crystal size?

Increasing the stirring rate or agitation speed generally leads to a decrease in the average size of **neodymium oxalate** aggregates.[1][2] This occurs because higher agitation intensity can cause the breakage of larger particles and detach primary crystals from the surface of aggregates.[1][2]

Q2: How does a lower stirring rate influence crystal growth?

Reduced agitation speeds can result in an increased growth rate for both primary crystals and their agglomerates.[1] Slower stirring reduces the shear forces that cause particle breakage, allowing for larger crystals to form.

Q3: What mechanism governs the crystal growth of **neodymium oxalate**?



The crystal growth of **neodymium oxalate** is controlled by the surface integration of molecules into the crystal lattice, following a screw dislocation mechanism.[3][4][5][6] The growth rate is typically first-order with respect to the supersaturation of the solution.[3][4][5][6]

Q4: What is the role of agglomeration in **neodymium oxalate** crystallization?

Neodymium oxalate crystals often form as loose agglomerates of primary particles that are created through nucleation.[1][3][7] The final size of these agglomerates is significantly influenced by experimental conditions, including the stirring rate.[1]

Troubleshooting Guide

Issue 1: The final crystal size is smaller than desired and appears fragmented.

- Possible Cause: The stirring rate is too high, leading to excessive crystal breakage. High shear forces can fracture the crystals or prevent smaller primary particles from agglomerating effectively.[1][8]
- Troubleshooting Steps:
 - Gradually decrease the stirring rate in subsequent experiments.
 - Monitor the particle size distribution at different RPMs to find the optimal speed for your desired crystal size.
 - Ensure the impeller type is appropriate for gentle mixing to avoid high local shear zones.

Issue 2: The crystal size distribution is very broad and inconsistent between batches.

- Possible Cause: Inconsistent or inadequate mixing within the reactor. This can lead to
 localized areas of high and low supersaturation, resulting in non-uniform nucleation and
 growth. Poor mixing can also mean that the stirring is not effectively keeping all particles in
 suspension, leading to uncontrolled growth on the reactor surfaces.
- Troubleshooting Steps:
 - Verify that the stirring rate is sufficient to maintain a homogeneous suspension.



- Check the reactor geometry. The use of baffles is recommended to improve mixing efficiency and prevent vortex formation.[3] A typical setup might involve a reactor with four stainless steel baffles.[3]
- Ensure the impeller is positioned correctly within the reactor, for instance, at one-third of the tank's diameter from the bottom.[3]

Issue 3: No significant crystal growth is observed.

- Possible Cause: The solution may not be sufficiently supersaturated.[9] Crystal growth is
 driven by the concentration of reactants exceeding the solubility limit.
- Troubleshooting Steps:
 - Increase the concentration of the neodymium salt or oxalic acid solution.
 - Ensure that the temperature is appropriate for the desired solubility characteristics. In some cases, adjusting the temperature can help achieve the necessary supersaturation.
 [9]
 - Verify the purity of your reagents, as contaminants can sometimes inhibit crystal growth.

Data Presentation

Table 1: Effect of Stirrer Speed on **Neodymium Oxalate** Crystal Size

Run	Stirrer Speed (RPM)	Mean Shear Rate (s ⁻¹)	Volume Mean Size (L4,3 in µm)
1	1000	21	65
2	2000	41	41

Data adapted from a study on **neodymium oxalate** precipitation in a continuous MSMPR reactor.[3]

Experimental Protocols

Troubleshooting & Optimization





Protocol: Continuous Precipitation of **Neodymium Oxalate** in a Mixed Suspension Mixed Product Removal (MSMPR) Reactor

This protocol describes a common method for the continuous crystallization of **neodymium oxalate**.

1. Materials and Equipment:

- Neodymium nitrate solution (e.g., 142.2 mol.m⁻³)
- Oxalic acid solution
- 200 mL cylindrical glass tank reactor with a heating jacket
- · Four stainless steel baffles
- Stainless steel four 45° pitched blade turbine impeller
- · Pumps for reactant solutions
- Laser diffraction particle size analyzer

2. Reactor Setup:

- Assemble the MSMPR precipitator, ensuring the baffles are correctly placed.
- The ratio of the tank diameter (T) to the impeller diameter (D), impeller height from the bottom (h), and baffle width (b) should be maintained as follows: D = T/3, h = T/3, b = T/10. [3][7]
- Set the desired temperature using the heating jacket.

3. Experimental Procedure:

- Begin stirring the reactor at the desired speed (e.g., 1000 or 2000 RPM).[3]
- Simultaneously pump the neodymium nitrate and oxalic acid solutions into the reactor at controlled flow rates to achieve the target concentrations.
- Allow the system to run continuously until it reaches a steady state. This may take approximately six residence times.[7]
- Once at a steady state, collect slurry samples from the precipitator outlet.

4. Analysis:

 Immediately analyze the collected slurry using a laser diffraction particle sizer to determine the steady-state particle size distribution and the volume mean size (L4,3).[3]

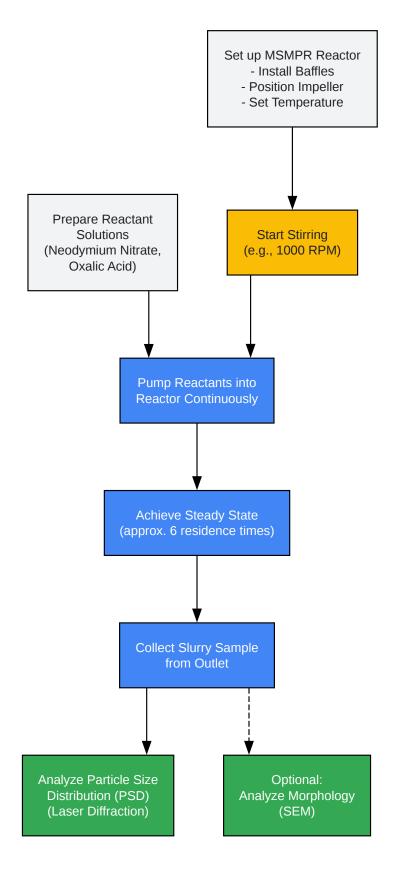




• Optionally, filter the crystals, dry them, and perform Scanning Electron Microscopy (SEM) to observe the morphology and degree of agglomeration.[3][7]

Visualizations

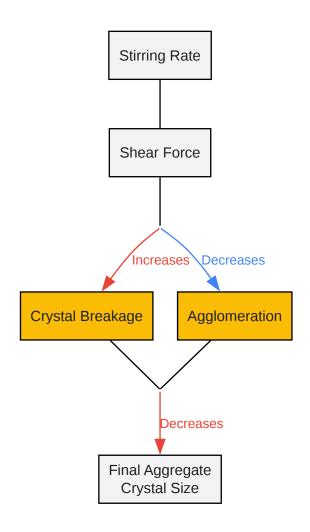




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Caption: Experimental workflow for **neodymium oxalate** crystallization.





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Caption: Impact of stirring rate on crystal size.

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